1-(Perfluoro-n-octyl)hexadecane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorotetracosane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33F17/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(25,26)18(27,28)19(29,30)20(31,32)21(33,34)22(35,36)23(37,38)24(39,40)41/h2-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTECWCULPOFDJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F(CF2)8(CH2)16H, C24H33F17 | |

| Record name | Tetracosane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40381981 | |

| Record name | 1-(Perfluoro-n-octyl)hexadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

644.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117146-18-6 | |

| Record name | 1-(Perfluoro-n-octyl)hexadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluorotetracosane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"1-(Perfluoro-n-octyl)hexadecane" chemical properties

An In-depth Technical Guide to the Chemical Properties of 1-(Perfluoro-n-octyl)hexadecane

Authored by a Senior Application Scientist

Introduction: this compound is a semifluorinated alkane, a class of molecules also known as perfluoroalkylalkanes (PFAAs). These unique compounds are characterized by their diblock structure, consisting of a chemically inert, rigid perfluoroalkyl segment and a flexible, lipophilic hydrocarbon segment. This molecular architecture imparts a unique set of physicochemical properties, including high density, low surface tension, and immiscibility with both polar (aqueous) and nonpolar (hydrocarbon) solvents. These characteristics make it a compound of significant interest in materials science, particularly for creating specialized coatings, lubricants, and self-assembling systems. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications for researchers and drug development professionals.

Molecular Structure and Identification

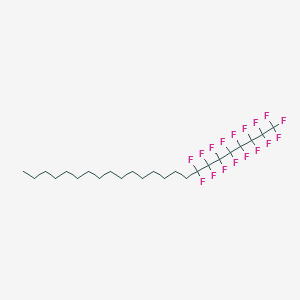

This compound, with the CAS Number 117146-18-6, possesses a linear structure where a perfluorooctyl group (C₈F₁₇) is covalently bonded to a hexadecyl group (C₁₆H₃₃).[1][2] Its systematic IUPAC name is 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorotetracosane.[1] The distinct nature of the two segments—one highly fluorinated (fluorophilic and lipophobic) and the other a hydrocarbon (lipophilic and fluorophobic)—is the primary determinant of its chemical behavior.

Caption: Molecular structure of this compound.

Physicochemical Properties

The combination of a heavy, rigid fluorocarbon block and a lighter hydrocarbon block results in a molecule with distinct physical properties. While extensive experimental data for this specific molecule is not widely published, its properties can be reliably inferred from closely related structures and computational models.

Table 1: Computed and General Physical Properties

| Property | Value / Description | Source |

|---|---|---|

| Molecular Formula | C₂₄H₃₃F₁₇ | [1] |

| Molecular Weight | 644.5 g/mol | [1] |

| Appearance | Expected to be a colorless liquid or low-melting waxy solid | Inferred |

| XLogP3-AA | 14.3 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 17 (from Fluorine atoms) | [1] |

| Density | High; expected to be significantly denser than water and hydrocarbons | [3] |

| Surface Tension | Low | [3] |

| Solubility | Immiscible with water and common organic solvents (e.g., alkanes, toluene). Soluble in fluorous solvents (e.g., perfluorohexane). |[4][5] |

The high molecular weight and extreme polarity difference between the two segments drive its insolubility in most conventional solvents. This property is the cornerstone of "fluorous chemistry," where the unique solubility profile of fluorinated molecules is exploited for separations.[4][6]

Synthesis and Purification

The synthesis of semifluorinated alkanes like this compound is typically achieved through a free-radical addition of a perfluoroalkyl iodide to a terminal alkene.[3] This well-established method provides a reliable route to creating the crucial C-C bond between the fluorinated and hydrocarbon segments.

Experimental Protocol: Synthesis of this compound

-

Reactant Preparation: In a dry, round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 1-hexadecene (1.0 eq) and a suitable anhydrous solvent such as toluene.

-

Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) for 20-30 minutes to remove oxygen, which can interfere with radical chain reactions.

-

Addition of Reagents: Add perfluoro-n-octyl iodide (1.1-1.3 eq) to the mixture.

-

Initiation: Add a radical initiator, such as azobisisobutyronitrile (AIBN, ~0.1 eq), to the flask.

-

Reaction: Heat the mixture to 80-90 °C under the inert atmosphere with vigorous stirring. Monitor the reaction progress using an appropriate technique (e.g., GC-MS or ¹⁹F NMR) until the starting materials are consumed.

-

Workup: After cooling to room temperature, the solvent can be removed under reduced pressure. The crude product will contain the desired semifluorinated alkane, unreacted starting materials, and initiator byproducts.

Caption: General workflow for synthesis and fluorous-phase purification.

Purification via Fluorous Solid-Phase Extraction (F-SPE)

Due to the nonpolar nature of both the desired product and hydrocarbon byproducts, traditional silica gel chromatography is often ineffective. F-SPE is the preferred method, leveraging the high affinity of the perfluoroalkyl chain for a fluorous stationary phase (e.g., silica gel functionalized with perfluoroalkyl groups).[3]

-

The crude mixture is loaded onto the F-SPE cartridge.

-

A non-fluorous, polar solvent (e.g., methanol) is used to wash away polar impurities.

-

A non-fluorous, nonpolar solvent (e.g., toluene or hexane) is used to elute the non-fluorinated organic compounds (excess alkene, etc.).

-

Finally, a fluorous solvent (e.g., perfluorohexane) or a solvent with high fluorous affinity is used to elute the highly retained this compound, yielding a pure product.

Spectroscopic and Analytical Characterization

The diblock structure of this compound gives rise to a predictable spectroscopic signature.

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: The spectrum will be dominated by signals from the C₁₆H₃₃ chain. A triplet near 0.8-0.9 ppm corresponds to the terminal methyl (CH₃) group. A large, unresolved multiplet between 1.2-1.6 ppm arises from the bulk methylene (CH₂) groups. The methylene group adjacent to the perfluoroalkyl chain (α-CH₂) will be the most deshielded, appearing further downfield and potentially showing complex splitting due to coupling with both the adjacent CH₂ and the α-CF₂ group.[7]

-

¹⁹F NMR: This is the most diagnostic technique for the fluorinated segment. A signal near -81 ppm is characteristic of the CF₃ group. Multiple signals between -110 and -126 ppm will correspond to the six internal CF₂ groups, with the α- and β-CF₂ groups showing distinct chemical shifts and coupling patterns.

-

¹³C NMR: The spectrum will show distinct signals for the hydrocarbon and fluorocarbon chains, with characteristic splitting patterns observed for the fluorinated carbons due to strong one- and two-bond C-F coupling.

-

-

Infrared (IR) Spectroscopy: The spectrum will clearly show two distinct regions. Strong absorption bands between 2850-2960 cm⁻¹ are due to the C-H stretching vibrations of the hexadecane chain.[8][9] An intense, broad absorption band in the 1100-1300 cm⁻¹ region is the characteristic signature of the C-F stretching vibrations of the perfluorooctyl chain.[8]

-

Mass Spectrometry (MS): Electron-impact mass spectrometry would show the molecular ion peak (m/z = 644.5) and characteristic fragmentation patterns.[8] Common fragmentation would include cleavage at the junction between the two blocks, leading to fragments corresponding to the hydrocarbon ([C₁₆H₃₃]⁺) and perfluorocarbon ([C₈F₁₇]⁺) chains.

Reactivity and Applications

The chemical reactivity of this compound is low, akin to other alkanes and perfluoroalkanes. The C-F bonds are exceptionally strong, rendering the perfluoroalkyl chain highly inert to chemical attack and thermal degradation. The hydrocarbon chain can undergo free-radical reactions at high temperatures but is otherwise stable.

The primary value of this molecule lies in its physical properties and its role in "fluorous chemistry."[6]

-

Specialty Lubricants and Coatings: Its low surface tension and chemical inertness make it suitable for creating non-stick, hydrophobic, and oleophobic surfaces.[3][10]

-

Drug Delivery and Biomedical Applications: Semifluorinated alkanes are investigated as components in emulsions, microbubbles for ultrasound contrast agents, and as respiratory agents due to their high gas-dissolving capacity.

-

Self-Assembled Monolayers: The amphiphilic nature of the molecule allows it to form ordered monolayers on various substrates, enabling surface modification.[3]

-

Fluorous Biphase Systems (FBS): While this specific molecule is a product, the principle of using fluorous tags (like the C₈F₁₇ "ponytail") is central to green chemistry. Catalysts or reagents can be tagged with a fluorous chain, allowing them to be easily separated from the reaction products by extraction with a fluorous solvent, enabling catalyst recycling.[4][5]

Safety and Handling

While specific toxicological data for this compound is limited, data from similar compounds provides guidance for safe handling. The related 1-(Perfluoro-n-octyl)decane is known to cause skin and serious eye irritation and may cause respiratory irritation upon inhalation.[11]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[11]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling any vapors or aerosols.[11]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[11]

-

Decomposition: Avoid excessive heat, as thermal decomposition can produce hazardous substances, including hydrogen fluoride and carbon oxides.[11]

It is important to recognize that this compound is a per- and polyfluoroalkyl substance (PFAS). While it is a non-polymeric substance, the broader class of PFAS compounds is under scrutiny for environmental persistence and potential health effects.[1][12] All waste should be disposed of in accordance with local, state, and federal regulations for chemical waste.

References

-

Wikipedia. Fluorous chemistry. [Link]

- Rábai, J. (n.d.). Fluorous chemistry and its application perspectives in the field of fluoroorganic and fluoroinorganic compounds.

-

Tokyo Chemical Industry UK Ltd. (n.d.). Fluorous Synthesis. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Perfluorooctyl octane. PubChem Compound Database. [Link]

-

National Center for Biotechnology Information. (n.d.). 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluorotetracosane. PubChem Compound Database. [Link]

-

Cansoy, C. E., & Cengiz, U. (2025). The effect of perfluoroalkyl and hydrocarbon liquid chain lengths on oleophobic behaviors of copolymer surfaces. ResearchGate. [Link]

- Google Patents. (n.d.). CN115703693A - Novel synthesis method of perfluorohexyl n-octane.

-

American Chemistry Council. (n.d.). Fluoropolymers are very different in composition and structure as well as physical, chemical and biological properties versus Side-Chain Fluorinated Polymers. [Link]

-

University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]

-

The Organic Chemistry Tutor. (2015). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. YouTube. [Link]

Sources

- 1. 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluorotetracosane | C24H33F17 | CID 2782212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Fluorous Synthesis | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 6. Fluorous chemistry - Wikipedia [en.wikipedia.org]

- 7. N-Hexadecane(544-76-3) 1H NMR [m.chemicalbook.com]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. synquestlabs.com [synquestlabs.com]

- 12. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1-(Perfluoro-n-octyl)hexadecane

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(Perfluoro-n-octyl)hexadecane (F(CF₂)₈(CH₂)₁₆H), a semifluorinated alkane of significant interest in materials science, drug delivery, and advanced lubrication.[1] The primary focus of this document is the detailed elucidation of the most prevalent and robust synthesis methodology: the free-radical addition of perfluorooctyl iodide to 1-hexadecene. We will explore the underlying reaction mechanism, provide a detailed, field-tested experimental protocol, and discuss advanced purification techniques, including fluorous solid-phase extraction (F-SPE). Furthermore, this guide will address critical safety considerations and briefly touch upon alternative synthetic strategies. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a deep technical understanding of the preparation of this unique class of molecules.

Introduction: The Unique World of Semifluorinated Alkanes

Semifluorinated alkanes (SFAs) are a fascinating class of molecules characterized by a unique diblock structure, consisting of a perfluorinated segment and a hydrocarbon segment covalently linked together.[2] This molecular architecture imparts a distinct set of physicochemical properties, including high density, low surface tension, and immiscibility with both aqueous and organic solvents.[1] These properties make this compound and its analogues highly valuable in a range of applications, from creating stable nanoemulsions for drug delivery to forming self-assembled monolayers and serving as specialty lubricants.[1][2]

The synthesis of SFAs is a critical aspect of their application. The most common and reliable method for preparing compounds of the F(CF₂)ₙ(CH₂)ₘH structure is the free-radical addition of a perfluoroalkyl iodide to a terminal alkene.[1][2] This guide will now delve into the specifics of this synthetic approach.

The Primary Synthesis Route: Free-Radical Addition

The synthesis of this compound is most effectively achieved through the free-radical addition of perfluorooctyl iodide to 1-hexadecene. This reaction is typically initiated by a radical initiator, such as Azobisisobutyronitrile (AIBN), under thermal conditions.

Reaction Mechanism

The reaction proceeds via a classical chain-reaction mechanism involving initiation, propagation, and termination steps. Understanding this mechanism is crucial for optimizing reaction conditions and minimizing side products.

-

Initiation: The process begins with the thermal decomposition of the radical initiator, AIBN, to generate two cyanoisopropyl radicals and nitrogen gas. This radical then abstracts an iodine atom from perfluorooctyl iodide to generate the key perfluorooctyl radical (C₈F₁₇•).

-

Propagation: The highly electrophilic perfluorooctyl radical adds to the terminal carbon of the 1-hexadecene double bond. This regioselectivity is governed by the formation of the more stable secondary radical on the hydrocarbon chain. This newly formed radical then abstracts an iodine atom from another molecule of perfluorooctyl iodide, yielding the intermediate product, 1-iodo-2-(perfluorooctyl)hexadecane, and regenerating the perfluorooctyl radical to continue the chain reaction.

-

Dehalogenation (Implicit): While the initial product of the radical addition is an iodinated species, in many protocols, a subsequent dehalogenation step is performed, often using a reducing agent like zinc powder in the presence of an acid, to yield the final saturated semifluorinated alkane.[2] However, for many applications, the direct product of the radical addition is the desired compound.

Caption: Reaction mechanism for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is adapted from established procedures for the synthesis of similar semifluorinated alkanes.[1]

Materials and Equipment:

-

1-Hexadecene (C₁₆H₃₂)

-

Perfluorooctyl iodide (C₈F₁₇I)

-

Azobisisobutyronitrile (AIBN)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Inert gas supply (Nitrogen or Argon)

-

Standard glassware for workup

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-hexadecene (1.0 equivalent).

-

Addition of Reactants: To the flask, add perfluorooctyl iodide (1.2 equivalents).

-

Inert Atmosphere: Purge the reaction vessel with an inert gas (nitrogen or argon) for 15-20 minutes to remove oxygen, which can inhibit radical reactions.[1]

-

Initiator Addition: Add the radical initiator, AIBN (0.1 equivalents), to the reaction mixture.[1]

-

Reaction Conditions: Heat the reaction mixture to 80-90 °C with vigorous stirring under an inert atmosphere.[1]

-

Monitoring the Reaction: The progress of the reaction can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.[1] The reaction is typically complete within 12-24 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. The crude product is a mixture of the desired this compound, unreacted starting materials, and potentially a small amount of the intermediate adduct, 1-iodo-2-(perfluorooctyl)hexadecane.[1]

Quantitative Data (Expected):

| Parameter | Expected Value |

| Yield | 70-90% |

| Purity (post-purification) | >98% |

| Appearance | Colorless to pale yellow liquid or solid |

Characterization

The structure and purity of the synthesized this compound can be confirmed using a variety of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the protons of the hexadecyl chain. The protons closest to the perfluoroalkyl chain will be shifted downfield.

-

¹⁹F NMR: Will show characteristic signals for the different fluorine environments in the perfluorooctyl chain.[3][4]

-

¹³C NMR: Will provide detailed information about the carbon skeleton of the molecule.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to determine the purity of the product and confirm its molecular weight.

Purification: The Role of Fluorous Solid-Phase Extraction (F-SPE)

Due to the non-polar nature of this compound, traditional purification methods like silica gel chromatography can be challenging.[1] Fluorous Solid-Phase Extraction (F-SPE) is a highly effective alternative that leverages the unique properties of fluorinated molecules.[5]

Principles of F-SPE

F-SPE utilizes a stationary phase with a high affinity for fluorinated molecules, typically silica gel modified with a perfluoroalkylsilyl phase.[5] When the crude reaction mixture is loaded onto an F-SPE cartridge, the fluorous product is selectively retained, while the non-fluorous starting materials and byproducts are washed away with a "fluorophobic" solvent (e.g., a methanol/water mixture).[6] The desired fluorous compound is then eluted with a "fluorophilic" solvent (e.g., a fluorinated solvent or a more organic-rich solvent like methanol).[5][6]

Caption: A simplified workflow for Fluorous Solid-Phase Extraction.

Detailed F-SPE Protocol

-

Cartridge Conditioning: Condition a fluorous SPE cartridge by washing it with a fluorophilic solvent (e.g., methanol or acetone) followed by the fluorophobic elution solvent (e.g., 80:20 methanol/water).[6]

-

Sample Loading: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., DMF) and load it onto the conditioned cartridge.[5]

-

Fluorophobic Elution: Elute the cartridge with the fluorophobic solvent (e.g., 80:20 methanol/water). Collect this fraction, which contains the non-fluorous impurities.

-

Fluorophilic Elution: Elute the cartridge with a fluorophilic solvent (e.g., methanol or a fluorinated solvent) to collect the purified this compound.

-

Solvent Removal: Remove the solvent from the collected fluorous fraction under reduced pressure to obtain the pure product.

Alternative Synthesis Strategies

While free-radical addition is the most common method, other strategies for the synthesis of semifluorinated alkanes have been explored, although they are less frequently employed for this specific target molecule.

-

Reductive Coupling: In principle, a reductive cross-coupling reaction between perfluorooctyl iodide and 1-bromohexadecane could be envisioned, potentially mediated by a transition metal catalyst. However, this approach is often complicated by homo-coupling side reactions.

-

Direct Fluorination: Direct fluorination of hexadecane is a theoretically possible but practically challenging method due to the high reactivity of fluorine gas, which often leads to a mixture of products and potential degradation of the starting material.

Safety and Handling

The synthesis of this compound involves the use of chemicals that require careful handling.

-

1-Hexadecene: May be fatal if swallowed and enters airways.[7][8] Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[9][10]

-

Perfluorooctyl iodide: Causes skin, eye, and respiratory tract irritation.[11][12] It is also light-sensitive.[11] Use in a chemical fume hood and wear appropriate PPE.[11][12]

-

Azobisisobutyronitrile (AIBN): Heating may cause a fire.[13] It is toxic if swallowed. Store in a cool, well-ventilated place away from heat and sources of ignition.[13][14] Handle with care, avoiding dust inhalation and contact with skin and eyes.[15]

Always consult the relevant Safety Data Sheets (SDS) before handling these chemicals.[8][11][12][13][14]

Conclusion

The synthesis of this compound is a well-established process, primarily relying on the robust and efficient free-radical addition of perfluorooctyl iodide to 1-hexadecene. This in-depth technical guide has provided a comprehensive overview of the key aspects of this synthesis, from the underlying mechanism to a detailed experimental protocol and state-of-the-art purification techniques. By understanding the principles outlined in this document, researchers and scientists can confidently and safely produce this valuable semifluorinated alkane for a wide range of innovative applications.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Perfluorooctyl iodide, 99%. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 1-Hexadecene. Retrieved from [Link]

-

Gelest, Inc. (2016, November 30). 1-HEXADECENE, 95% Safety Data Sheet. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 1-Hexadecene. Retrieved from [Link]

-

Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET AIBN 98% (For Synthesis). Retrieved from [Link]

-

Wako Pure Chemical Industries, Ltd. (n.d.). Safety Data Sheet: AIBN. Retrieved from [Link]

-

IBM Research. (2002, May 1). Structural Studies of Semifluorinated n-Alkanes. 3. Synthesis and Characterization of F(CF2)n(CH2)m(CF2)nF for Macromolecules. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). Supporting Information - An Efficient Regioselective Hydrodifluoromethylation of Unactivated Alkenes with Me3SiCF2CO2Et at Ambient Temperature. Retrieved from [Link]

-

Meinert, H., & Roy, T. (2023). Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications. Pharmaceuticals, 16(4), 573. Retrieved from [Link]

-

IBM Research. (2002, May 1). Structural Studies of Semifluorinated n-alkanes. 1. Synthesis and Characterization of f(cf2)n(ch2)mh in the Solid State for Macromolecules. Retrieved from [Link]

-

Claridge, T. D. W., et al. (2019). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 10(3), 845-853. Retrieved from [Link]

-

Meinert, H., & Roy, T. (2000). Semifluorinated alkanes--a new class of compounds with outstanding properties for use in ophthalmology. European journal of ophthalmology, 10(3), 189–197. Retrieved from [Link]

-

Gerig, J. T. (2001). Fluorine NMR. eMagRes, 1-10. Retrieved from [Link]

-

Bermel, W., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Magnetic Resonance, 3(1), 69-85. Retrieved from [Link]

-

Zhang, W. (2004). Synthetic applications of fluorous solid-phase extraction (F-SPE). Current Organic Chemistry, 8(9), 787-799. Retrieved from [Link]

-

The Royal Society of Chemistry. (2024). Potential and Performance of Anisotropic 19F NMR for the Enantiomeric Analysis of Fluorinated Chiral Active Pharmaceutical Ingre. Retrieved from [Link]

-

MDPI. (2023, April 3). Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications. Retrieved from [Link]

-

Zhang, W., & Curran, D. P. (2007). Automation of Fluorous Solid-Phase Extraction for Parallel Synthesis. Journal of combinatorial chemistry, 9(4), 643–648. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Fluorous Methods for Synthesis and Separation of Organic Molecules. Retrieved from [Link]

-

Studer, A., & Curran, D. P. (1997). A fluorous-phase strategy for improving separation efficiency in organic synthesis. Angewandte Chemie International Edition in English, 36(11), 1176-1178. Retrieved from [Link]

-

PubChem. (n.d.). 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluorotetracosane. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Synthesis and characterization of a new class of polyfluorinated alkanes: Tetrakis(perfluoroalkyl)alkane. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biophysics.org [biophysics.org]

- 5. Synthetic applications of fluorous solid-phase extraction (F-SPE) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. silicycle.com [silicycle.com]

- 7. carlroth.com:443 [carlroth.com:443]

- 8. fishersci.com [fishersci.com]

- 9. gelest.com [gelest.com]

- 10. carlroth.com [carlroth.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. junsei.co.jp [junsei.co.jp]

- 14. One moment, please... [oxfordlabfinechem.com]

- 15. synquestlabs.com [synquestlabs.com]

1-(Perfluoro-n-octyl)hexadecane: A Technical Guide to Molecular Structure, Synthesis, and Characterization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(Perfluoro-n-octyl)hexadecane, a member of the class of semifluorinated alkanes (SFAs). These unique molecules, comprised of a perfluorinated segment and a hydrocarbon segment, exhibit distinct physicochemical properties that make them of significant interest in materials science, drug delivery, and advanced lubrication technologies. This document delves into the molecular architecture, provides detailed protocols for its synthesis and purification, and outlines a systematic approach to its analytical characterization using modern spectroscopic techniques. The causality behind experimental choices is emphasized to provide field-proven insights for researchers.

Introduction: The Unique World of Semifluorinated Alkanes

Semifluorinated alkanes (SFAs), also known as perfluoroalkylalkanes (PFAAs), are linear block copolymers consisting of a perfluoroalkyl "fluorous" segment and an alkyl hydrocarbon segment.[1] This segmented structure results in unique properties such as high density, low surface tension, and immiscibility with both hydrocarbons and water, while often being mutually miscible.[1] this compound, with its C8F17 fluorinated chain and a C16H33 hydrocarbon chain, is a representative example of this class. Understanding its synthesis and characterization is crucial for harnessing its potential in applications ranging from specialty coatings to advanced biomedical systems.[1][2]

Molecular Structure and Identification

The unambiguous identification of this compound is the foundation of any research endeavor. Its structure consists of a saturated sixteen-carbon alkyl chain linked to a fully fluorinated eight-carbon chain.

Key Identifiers:

-

IUPAC Name: 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorotetracosane[3]

-

Condensed Formula: F(CF₂)₈(CH₂)₁₆H[3]

-

Molecular Weight: 644.49 g/mol [4]

Caption: Molecular structure of this compound.

Synthesis and Purification

The synthesis of SFAs like this compound is most reliably achieved through the free-radical addition of a perfluoroalkyl iodide to a terminal alkene.[1] This method provides a direct and efficient route to form the crucial carbon-carbon bond between the fluorous and hydrocarbon segments.

Synthesis Workflow: Radical Addition

The chosen method involves the addition of 1-iodoperfluorooctane across the double bond of 1-hexadecene, initiated by a radical initiator such as Azobisisobutyronitrile (AIBN). The iodine atom is subsequently removed in a reduction step.

Caption: Synthesis and purification workflow for this compound.

Detailed Experimental Protocol: Synthesis

-

Materials: 1-Hexadecene, 1-Iodoperfluorooctane, Azobisisobutyronitrile (AIBN), Zinc dust, Acetic Acid, Diethyl Ether, Anhydrous Magnesium Sulfate.

-

Step 1: Reaction Setup: In a dry, three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet, combine 1-hexadecene (1.0 eq) and 1-iodoperfluorooctane (1.1 eq).

-

Step 2: Initiation: Add AIBN (0.1 eq) to the mixture.

-

Step 3: Radical Addition: Heat the reaction mixture to 85°C under a nitrogen atmosphere and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

-

Step 4: Reductive Deiodination: Cool the mixture to room temperature. Add zinc dust (2.0 eq) followed by the slow addition of acetic acid. Stir vigorously until the intermediate iodo-adduct is consumed.

-

Step 5: Work-up: Dilute the mixture with diethyl ether and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification: Fluorous Solid-Phase Extraction (F-SPE)

Traditional silica gel chromatography is often ineffective for SFAs due to their nonpolar nature and similar retention factors to hydrocarbon byproducts. F-SPE is the superior method, leveraging the strong affinity between the perfluoroalkyl chain and a fluorous stationary phase.[1]

-

Principle: The crude product is loaded onto a fluorous silica gel cartridge. Non-fluorous impurities are washed away with a fluorophobic solvent (e.g., methanol/water). The desired fluorous compound is then eluted with a fluorophilic solvent (e.g., perfluorohexane or a fluorinated ether).

Physicochemical Properties

The dual nature of the molecule dictates its physical properties, which are critical for its application.

| Property | Value | Source |

| Molecular Weight | 644.49 g/mol | [4] |

| Molecular Formula | C₂₄H₃₃F₁₇ | [3][4] |

| IUPAC Name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorotetracosane | [3] |

| CAS Number | 117146-18-6 | [3] |

| XLogP3 (Computed) | 14.3 | [3] |

| Monoisotopic Mass | 644.2310798 Da | [3] |

Table 1: Key physicochemical properties of this compound.

Analytical Characterization

A multi-technique approach is essential for the complete structural verification and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the hydrocarbon and fluorocarbon segments.

-

Rationale: ¹H NMR confirms the structure of the hexadecyl chain, ¹⁹F NMR verifies the perfluorooctyl chain, and ¹³C NMR confirms the carbon backbone and the linkage between the two segments.

Expected Spectral Features:

-

¹H NMR:

-

A triplet around 0.9 ppm corresponding to the terminal -CH₃ group.

-

A complex multiplet region between 1.2-1.6 ppm for the bulk -(CH₂)₁₄- methylene protons.

-

A distinct multiplet, likely downfield around 2.0-2.2 ppm, for the -CH₂- group adjacent to the perfluoroalkyl chain, showing coupling to both protons and fluorine atoms.

-

-

¹⁹F NMR:

-

A triplet around -81 ppm for the terminal -CF₃ group.

-

A series of multiplets between -114 and -126 ppm for the internal -CF₂- groups. The -CF₂- group adjacent to the hydrocarbon chain will appear as a distinct multiplet around -114 ppm.

-

-

¹³C NMR:

-

Signals in the range of 14-35 ppm corresponding to the carbons of the hexadecyl chain.

-

A highly complex region of signals, split by C-F coupling, between 108-120 ppm for the carbons of the perfluorooctyl chain.

-

Protocol for NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Acquisition: Record ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[5]

-

Data Processing: Process the acquired Free Induction Decays (FIDs) with appropriate Fourier transformation, phasing, and baseline correction. Reference the spectra internally to the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).

Mass Spectrometry (MS)

MS is used to confirm the molecular weight and to gain structural information from fragmentation patterns.

-

Rationale: High-resolution mass spectrometry (HRMS) provides an exact mass measurement, confirming the elemental composition. The fragmentation pattern serves as a fingerprint and confirms the connectivity of the two segments.

Expected Mass Spectrum Features:

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z 644.5). In HRMS, this will be observed at the calculated exact mass (644.2311).[3]

-

Key Fragments: Expect characteristic fragmentation of the alkyl chain (successive loss of CH₂ units) and the perfluoroalkyl chain. A prominent fragment at m/z 419 [C₈F₁₇]⁺ and cleavage at the junction between the two blocks are anticipated.[6]

Protocol for GC-MS Analysis:

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like hexane or ethyl acetate.

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Method: Inject 1 µL of the sample onto a suitable capillary column (e.g., DB-5ms). Use a temperature program that ramps from a low temperature (e.g., 50°C) to a high temperature (e.g., 300°C) to ensure elution.

-

MS Acquisition: Acquire mass spectra over a range of m/z 50-750.

-

Data Analysis: Identify the peak corresponding to the product in the total ion chromatogram and analyze its mass spectrum for the molecular ion and key fragments.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method to confirm the presence of the key functional groups.

-

Rationale: The IR spectrum will clearly distinguish between the hydrocarbon and fluorocarbon portions of the molecule through their characteristic vibrational frequencies.

Expected IR Absorption Bands:

-

C-H Vibrations: Strong stretching vibrations in the 2850-2960 cm⁻¹ region, characteristic of the hexadecyl chain's CH₂ and CH₃ groups.[8]

-

C-F Vibrations: Very strong, broad absorption bands in the 1100-1300 cm⁻¹ region, which is the hallmark of the perfluorooctyl chain.[2]

Protocol for IR Analysis:

-

Sample Preparation: As the compound is likely a waxy solid or viscous liquid at room temperature, it can be analyzed as a thin film between two salt plates (NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the spectrum on an FTIR spectrometer, typically scanning from 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the key absorption bands and compare them to the expected frequencies for C-H and C-F bonds.[5]

Potential Applications

The unique amphiphobic yet lipophobic nature of this compound opens doors to several high-value applications. These include roles as:

-

Components in Drug Delivery Systems: Forming stable emulsions or vesicles for therapeutic agent encapsulation.[1]

-

High-Performance Lubricants: Offering thermal stability and low friction in demanding environments.

-

Self-Assembled Monolayers: Creating surfaces with tailored wettability and low surface energy.[1]

Conclusion

This compound is a fascinating molecule whose synthesis and characterization require a deliberate and well-reasoned scientific approach. The protocols and insights provided in this guide, from radical addition synthesis and fluorous-phase purification to a comprehensive spectroscopic analysis, offer a robust framework for researchers. By understanding the causality behind these methodologies, scientists can confidently produce, verify, and ultimately innovate with this versatile semifluorinated alkane.

References

- ResearchGate. (n.d.). Perfluoroalkanes.

-

National Center for Biotechnology Information. (n.d.). 1-Perfluorooctyl octane. PubChem. Retrieved from [Link].

- Google Patents. (n.d.). CN115703693A - Novel synthesis method of perfluorohexyl n-octane.

-

Local Pharma Guide. (n.d.). CAS NO. 117146-18-6 | this compound. Retrieved from [Link].

-

National Center for Biotechnology Information. (n.d.). 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluorotetracosane. PubChem. Retrieved from [Link].

-

National Center for Biotechnology Information. (n.d.). Perfluorohexadecane. PubChem. Retrieved from [Link].

-

MDPI. (n.d.). Pharmaceuticals, Pesticides, and Poly- and Perfluoroalkyl Substances at Surface Water Occurrence Levels—Impact of Compound Specific Physicochemical Properties on Nanofiltration and Reverse Osmosis Processes. Retrieved from [Link].

-

Fluoropharm. (n.d.). 117146-18-6 | this compound. Retrieved from [Link].

-

SpectraBase. (n.d.). 1-Fluorohexadecane - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link].

-

ACS Publications. (n.d.). Perfluoroalkanes: Conformational Analysis and Liquid-State Properties from ab Initio and Monte Carlo Calculations. The Journal of Physical Chemistry A. Retrieved from [Link].

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0190399). Retrieved from [Link].

-

National Institute of Standards and Technology. (n.d.). Perfluorooctane. NIST WebBook. Retrieved from [Link].

-

National Institutes of Health. (n.d.). Interfacial Inversion, Interference, and IR Absorption in Vibrational Sum Frequency Scattering Experiments. PMC. Retrieved from [Link].

-

National Institute of Standards and Technology. (n.d.). Hexadecane. NIST WebBook. Retrieved from [Link].

-

MassBank. (2008). MSBNK-Fac_Eng_Univ_Tokyo-JP001645. Retrieved from [Link].

-

Chemical-Suppliers. (n.d.). This compound | CAS 117146-18-6. Retrieved from [Link].

-

Royal Society of Chemistry. (2021). Site-Specific C-H Chalcogenation of Quinoxalin-2(1H) - Supporting Information. Retrieved from [Link].

-

ResearchGate. (2024). Synthesize and Characterization of Pt-supported Co-ZIF for Catalytic Hydrocracking and Hydroisomerization of n-Hexadecane. Retrieved from [Link].

-

National Institute of Standards and Technology. (n.d.). 1-Hexadecanol. NIST WebBook. Retrieved from [Link].

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluorotetracosane | C24H33F17 | CID 2782212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS NO. 117146-18-6 | this compound | C24H33F17 [localpharmaguide.com]

- 5. rsc.org [rsc.org]

- 6. Perfluorooctane [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. Hexadecane [webbook.nist.gov]

Introduction: Bridging Two Worlds with Semifluorinated Alkanes

An In-depth Technical Guide to the Physical Properties of 1-(Perfluoro-n-octyl)hexadecane

For Researchers, Scientists, and Drug Development Professionals

Semifluorinated alkanes (SFAs) represent a unique class of linear block copolymers, distinguished by the covalent linkage of a perfluorinated segment and a hydrocarbon segment. This molecular architecture imparts a fascinating duality, with the fluorinated portion exhibiting lipophobicity and the hydrocarbon portion demonstrating lipophilicity. This compound, with the chemical formula F(CF₂)₈(CH₂)₁₆H, is a prominent member of this class. Its structure, combining a long C8 perfluoroalkyl chain with a C16 alkyl chain, results in distinct physicochemical properties that are of significant interest in advanced materials science and pharmaceutical development.

These compounds are noted for their chemical and physiological inertness, high gas solubility, and unique interfacial behavior.[1][2] Their ability to form stable monolayers and their solubility in both hydrocarbons and fluorocarbons make them prime candidates for sophisticated applications, including as drug delivery vehicles, specialty lubricants, and as temporary tamponades in ophthalmic surgery.[1][3] This guide provides a comprehensive overview of the core physical properties of this compound, the authoritative methodologies for their characterization, and the scientific principles that govern its behavior.

Molecular Characteristics

The fundamental identity of this compound is defined by its molecular structure and weight. These parameters are the foundation for understanding its macroscopic physical properties.

-

IUPAC Name: 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorotetracosane

-

CAS Number: 117146-18-6

-

Molecular Formula: C₂₄H₃₃F₁₇[4]

-

Molecular Weight: 644.49 g/mol [4]

The molecule consists of a saturated C₁₆ hydrocarbon chain (hexadecane) attached to a C₈ perfluorinated chain (perfluorooctane). This structure is key to its unique solubility and interfacial properties.

Core Physicochemical Properties: An Expert Evaluation

Direct experimental data for this compound is not extensively published. However, by leveraging data from its constituent parts (n-hexadecane and perfluorooctane) and shorter-chain SFAs, we can establish well-founded expectations for its physical properties. The general density for SFAs ranges from 1.1 to 1.7 g/cm³.[1][2][5][6]

Table 1: Summary of Physicochemical Properties

| Property | Expected Value for this compound | Comparative Data |

| Appearance | Colorless, inert liquid | Consistent with SFAs[1][5] |

| Density (@ 20-25°C) | > 1.0 g/cm³ (Estimated ~1.3-1.4 g/cm³) | n-Hexadecane: ~0.77 g/cm³[7]; Perfluorooctane: ~1.76 g/mL[8]; 1-(Perfluoro-n-hexyl)decane: 1.291 g/cm³[9][10] |

| Melting Point | Expected to be a liquid at room temperature | n-Hexadecane: 18.18 °C[7][11]; Perfluorooctane: -25 °C[8] |

| Boiling Point | Significantly > 287 °C (at atm. pressure) | n-Hexadecane: ~287 °C[7]; Perfluorooctane: ~103 °C[8] |

| Viscosity (@ 20°C) | Expected to be higher than n-hexadecane | n-Hexadecane: ~3.03 mPa·s[7]; Perfluorooctane: 1.8 mPa·s[12] |

| Solubility | Soluble in fluorocarbons and some hydrocarbons; Insoluble in water | General property of SFAs[1] |

| Surface Tension | Very low (Expected range: 15-22 mN/m) | General property of SFAs[5] |

Expert Analysis of Properties

-

Density: The presence of the heavy fluorine atoms in the perfluorooctyl segment imparts a high density to that portion of the molecule. This will elevate the overall density of this compound significantly above that of its hydrocarbon analogue, n-hexadecane. Based on the density of the shorter 1-(perfluoro-n-hexyl)decane (1.291 g/cm³), a density in the range of 1.3-1.4 g/cm³ is a reasonable projection.

-

Boiling Point & Melting Point: The large molecular weight (644.49 g/mol ) and long alkyl chain suggest strong van der Waals forces, leading to a much higher boiling point than either of its individual segments. While the perfluorinated segment is more volatile, the long C16 hydrocarbon chain will dominate, resulting in a boiling point substantially higher than that of n-hexadecane. The molecule is expected to be a liquid at ambient temperatures.

-

Viscosity: The viscosity of liquids is influenced by intermolecular forces and molecular shape. While perfluoroalkanes can have higher viscosities than their hydrocarbon counterparts of similar carbon number, the long, flexible hexadecane chain will be a major contributor.[13] The overall viscosity is anticipated to be greater than that of n-hexadecane due to the increased molecular weight and strong intermolecular interactions.

-

Solubility and Interfacial Properties: The defining characteristic of SFAs is their amphiphilic nature, being soluble in both fluorocarbons and hydrocarbons to varying extents.[1] This allows them to act as compatibilizers between fluorous and organic phases. Their very low surface tension is a direct consequence of the low intermolecular forces of the exposed perfluorinated segments at the air-liquid interface.[5]

Synthesis Pathway Overview

A prevalent and robust method for synthesizing SFAs like this compound is through the free-radical addition of a perfluoroalkyl iodide to an α-olefin. This approach provides a reliable means of forming the critical C-C bond between the fluorinated and hydrocarbon segments.

Caption: Synthesis workflow for this compound.

Authoritative Experimental Protocols for Physical Property Determination

To ensure accuracy and reproducibility, the physical properties of specialty chemicals are determined using standardized, validated methodologies.

Density Measurement via Digital Density Meter (ASTM D4052)

The density of liquid compounds like this compound is precisely measured using a digital density meter, which operates on the oscillating U-tube principle. The ASTM D4052 standard is the authoritative protocol for this measurement.[3][14]

Causality in Method Selection: This method is chosen for its high precision (often to ±0.0001 g/cm³), small sample volume requirement (typically 1-2 mL), and rapid, automated measurement capabilities, which minimizes operator error.[1][6]

Step-by-Step Protocol:

-

Calibration: The instrument is calibrated using two standards of known density, typically dry air and ultrapure water, at the desired measurement temperature.

-

Sample Preparation: The sample of this compound is equilibrated to the test temperature to prevent the formation of bubbles upon injection.

-

Injection: A small volume of the sample is carefully injected into the oscillating U-tube, ensuring no air bubbles are present, as they would significantly alter the measured density.[3]

-

Measurement: The instrument measures the change in the oscillation frequency of the U-tube caused by the mass of the sample.

-

Calculation: This frequency is used in conjunction with the calibration data to calculate the density of the sample. The result is typically reported in g/cm³ or kg/m ³.[14]

Caption: Workflow for density measurement via ASTM D4052.

Viscosity Measurement via Cone-and-Plate Viscometer

For determining the dynamic viscosity of non-Newtonian and Newtonian fluids, the cone-and-plate viscometer is a superior instrument due to its ability to apply a constant and well-defined shear rate across the entire sample.

Causality in Method Selection: This geometry ensures uniform shear, requires a very small sample volume, and allows for excellent temperature control—all critical factors for accurate rheological measurements.[5][9]

Step-by-Step Protocol:

-

Instrument Setup: A cone of a specific angle (e.g., 1°) and diameter is installed, and the gap between the cone tip and the plate is set precisely. The instrument's temperature control is set to the desired value.

-

Sample Loading: A small, precise volume of this compound is placed onto the center of the lower plate.

-

Equilibration: The cone is lowered into position, and the sample is allowed to thermally equilibrate for a set period.

-

Measurement: The cone is rotated at a series of defined speeds. The instrument measures the torque required to overcome the fluid's viscous resistance at each speed.

-

Calculation: The viscosity is calculated automatically by the instrument's software, which uses the measured torque, the rotational speed, and the known geometric constants of the cone.

Caption: Workflow for cone-and-plate viscosity measurement.

Conclusion

This compound is a specialty chemical whose value lies in the unique combination of properties derived from its semifluorinated structure. While comprehensive experimental data on this specific molecule remains sparse, a robust scientific understanding of its physical characteristics can be established by analyzing the behavior of SFAs and its constituent segments. Its high density, low surface tension, and anticipated high boiling point make it a compound of significant interest for researchers developing advanced formulations. The standardized protocols outlined herein provide the necessary framework for the precise and accurate characterization required to unlock its full potential in drug development and materials science.

References

- Meinert, H., & Roy, T. (2000). Semifluorinated alkanes--a new class of compounds with outstanding properties for use in ophthalmology. European Journal of Ophthalmology, 10(3), 189–197.

- ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter.

-

El-Kamel, A. H., & El-Sayed, A. M. (2023). Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications. Pharmaceutics, 15(4), 1234. [Link]

- Gómez-Lopera, S. A., et al. (2001). Properties of Langmuir monolayers from semifluorinated alkanes. Langmuir, 17(24), 7546–7553.

-

Meinert, H., & Roy, T. (2000). Semifluorinated alkanes A new class of compounds with outstanding properties for use in ophthalmology. ResearchGate. [Link]

-

PubMed Central. (2023). Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications. [Link]

-

F2 Chemicals Ltd. (n.d.). Perfluoro-n-octane. [Link]

-

Martests Instrument. (n.d.). An Introduction to Cone and Plate Viscometer. [Link]

-

Deepika, & Pandey, S. (2023). Density and Dynamic Viscosity of Perfluorodecalin-Added n-Hexane Mixtures: Deciphering the Role of Fluorous Liquids. Molecules, 28(1), 381. [Link]

-

PubChem. (n.d.). 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluorotetracosane. National Center for Biotechnology Information. [Link]

- Giller, E. B., & Drickamer, H. G. (1949). Viscosity of n-hexadecane.

-

Cheméo. (n.d.). Chemical Properties of Hexadecane (CAS 544-76-3). [Link]

- Monument Chemical. (2018). DCN PRF n-hexadecane, low peroxide.

-

Wikipedia. (n.d.). Hexadecane. [Link]

-

PubChem. (n.d.). Hexadecane. National Center for Biotechnology Information. [Link]

-

eralytics. (n.d.). ASTM D4052. [Link]

- Lopes, J. N. C., et al. (2006). Viscosity of Liquid Perfluoroalkanes and Perfluoroalkylalkane Surfactants. Journal of Physical Chemistry B, 110(7), 3081–3088.

-

ANSI Webstore. (n.d.). Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids. [Link]

-

iTeh Standards. (n.d.). ASTM D4052-11 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by. [Link]

-

Wikipedia. (n.d.). Perfluorooctane. [Link]

Sources

- 1. Semifluorinated alkanes--a new class of compounds with outstanding properties for use in ophthalmology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluorotetracosane | C24H33F17 | CID 2782212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. Hexadecane - Wikipedia [en.wikipedia.org]

- 8. 1-(PERFLUORO-N-HEXYL)DECANE CAS#: 147492-59-9 [m.chemicalbook.com]

- 9. Fluorinated compounds,CAS#:147492-59-9,1-(全氟-n-己基)癸烷,1-(perfluoro-n-hexyl)decane [en.chemfish.com]

- 10. Hexadecane | C16H34 | CID 11006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. f2chemicals.com [f2chemicals.com]

- 12. researchgate.net [researchgate.net]

- 13. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 1-(Perfluoro-n-octyl)hexadecane (CAS Number 117146-18-6)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Dichotomous Character

1-(Perfluoro-n-octyl)hexadecane, identified by the CAS number 117146-18-6, is a semifluorinated n-alkane, a class of molecules characterized by a unique structure comprising a perfluorinated segment and a hydrocarbon segment. This distinct molecular architecture imparts a fascinating combination of properties, including high density, low surface tension, and immiscibility with both hydrocarbons and water. While initially appearing as a niche chemical, a deeper investigation reveals its relevance in specialized areas of drug delivery, as well as its classification as a Per- and Polyfluoroalkyl Substance (PFAS), a group of compounds under intense scrutiny for their environmental persistence and potential health impacts.

This guide provides a comprehensive technical overview of this compound, moving beyond a simple recitation of data to offer insights into its synthesis, properties, potential applications, and the critical environmental and safety considerations associated with its use.

Chemical Identity and Physicochemical Properties

This compound is a long-chain molecule with a perfluorinated octyl group attached to a hexadecane chain. This structure is key to its unique properties.

| Property | Value | Source |

| CAS Number | 117146-18-6 | [1][2] |

| IUPAC Name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluorotetracosane | [2] |

| Synonyms | This compound, F8H16 | [3][4][5][6] |

| Molecular Formula | C24H33F17 | [2] |

| Molecular Weight | 644.49 g/mol | N/A |

| SMILES | CCCCCCCCCCCCCCCC(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F | [2] |

The diblock nature of the molecule, with its lipophobic/hydrophobic perfluorocarbon segment and a lipophilic hydrocarbon tail, drives its self-assembly into organized structures at interfaces.[7] This amphiphilic behavior is fundamental to its applications.

Structural Representation

Caption: Chemical structure of this compound.

Synthesis Protocol: A Plausible Route

Proposed Synthesis Workflow

Caption: Proposed synthesis workflow for this compound.

Step-by-Step Methodology

-

Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-hexadecene (1.0 equivalent).

-

Addition of Reactants: To the flask, add perfluorooctyl iodide (1.2 equivalents) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN).

-

Reaction: The reaction mixture is heated to reflux under an inert atmosphere (e.g., nitrogen or argon) for several hours to drive the reaction to completion. The progress of the reaction can be monitored by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: After cooling to room temperature, the solvent (if any) is removed under reduced pressure. The resulting crude product will be a mixture of the desired semifluorinated alkane, unreacted starting materials, and potentially a small amount of the intermediate adduct.

-

Purification via Fluorous Solid-Phase Extraction (F-SPE):

-

The crude product is dissolved in a suitable solvent that is immiscible with the fluorous phase (e.g., methanol).

-

The solution is loaded onto a fluorous SPE cartridge.

-

The non-fluorous components (unreacted 1-hexadecene and AIBN decomposition products) are eluted with a non-fluorous solvent.

-

The desired fluorous product, this compound, is then eluted with a fluorous solvent (e.g., a perfluorinated hydrocarbon or a fluorinated ether).

-

Evaporation of the fluorous solvent yields the purified product.

-

Causality in Experimental Choices:

-

Radical Initiator: AIBN is a common choice due to its predictable decomposition rate at moderate temperatures, providing a steady stream of radicals to initiate the chain reaction.

-

Stoichiometry: A slight excess of perfluorooctyl iodide is used to ensure complete consumption of the alkene.

-

Purification Method: Traditional silica gel chromatography is often ineffective for purifying highly non-polar and fluorous compounds. F-SPE is a superior technique that leverages the strong affinity between the perfluoroalkyl chain of the target molecule and the fluorous stationary phase, enabling a clean separation.[8]

Applications in Drug Delivery: An Unexpected Role

Contrary to what one might infer from a cursory glance at its structure, this compound and other semifluorinated alkanes have emerged as promising excipients in pharmaceutical formulations, particularly for ophthalmic drug delivery.[9][10][11][12][13]

Their unique physicochemical properties make them excellent carriers for lipophilic drugs.[9][10] For instance, they can dissolve drugs like cyclosporine A, which is used to treat dry eye disease, to form clear eye drop solutions with enhanced bioavailability.[9] The low surface tension of semifluorinated alkanes allows for excellent spreadability on the ocular surface, potentially improving drug residence time and efficacy.[9][12] Furthermore, these compounds are generally considered biocompatible and chemically and physiologically inert.[9][14]

It is important to note that while the general class of semifluorinated alkanes shows promise in this area, specific studies on the ophthalmic applications of this compound are not prevalent in the literature. However, its structural similarity to other well-studied semifluorinated alkanes suggests it could possess similar carrier properties.

Environmental and Health Considerations: The PFAS Connection

A critical aspect of the technical profile of this compound is its classification as a PFAS.[4][5][6] PFAS are a large group of synthetic chemicals that are highly persistent in the environment and have been linked to various adverse health effects in humans and wildlife.[15][16][17][18][19]

The extreme stability of the carbon-fluorine bond makes PFAS resistant to degradation, leading to their accumulation in soil, water, and living organisms.[17][20][21][22][23] Exposure to certain PFAS has been associated with developmental effects, immune system disruption, and an increased risk of some cancers.[17][19]

While the specific toxicology of this compound is not well-documented in publicly available literature, its classification as a PFAS warrants a precautionary approach to its handling, use, and disposal. Researchers and drug development professionals must be mindful of the potential for environmental contamination and long-term health impacts associated with this class of compounds.

Analytical Methods for Detection

The detection and quantification of semifluorinated n-alkanes in various environmental matrices are crucial for monitoring their fate and distribution. The primary analytical technique for this purpose is Gas Chromatography coupled with Mass Spectrometry (GC-MS), particularly with electron capture negative ionization (ECNI).[24]

General Analytical Workflow

Caption: General workflow for the analysis of semifluorinated alkanes.

This method offers high sensitivity and selectivity, with detection limits in the nanogram per liter (ng/L) to picogram per gram (pg/g) range for water and soil samples, respectively.[24]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound was not available in the reviewed sources, an SDS for a related compound, 1-(perfluoro-n-octyl)decane, indicates that it can cause skin and serious eye irritation, and may cause respiratory irritation.[25]

General Precautions:

-

Handle in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

Given its classification as a PFAS, all waste containing this compound should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations to prevent environmental contamination.

Conclusion

This compound (CAS 117146-18-6) is a molecule that embodies the complexities of modern chemistry. Its unique semifluorinated structure gives rise to properties that are of interest in advanced drug delivery systems, particularly in ophthalmology. However, its identity as a PFAS places it within a class of "forever chemicals" that demand careful consideration of their environmental and health impacts.

For researchers, scientists, and drug development professionals, a comprehensive understanding of both the potential benefits and the inherent risks of this compound is paramount. This guide has aimed to provide a balanced and in-depth technical overview to inform responsible innovation and safe handling of this intriguing and challenging molecule.

References

-

European Environment Agency. (2026, January 8). PFAS polymers in focus: supporting Europe's zero pollution, low-carbon and circular economy ambitions. Retrieved from [Link]

-

Wisconsin Department of Natural Resources. Environmental and Health Impacts of PFAS. Retrieved from [Link]

-

The Intricacies of PFAS Chemicals: Unveiling Their Impact on Health and the Environment. (n.d.). Retrieved from [Link]

-

Plassmann, M. M., & Berger, U. (2010). Trace analytical methods for semifluorinated n-alkanes in snow, soil, and air. Analytical Chemistry, 82(11), 4551–4557. Retrieved from [Link]

-

TRC Companies. (2023, August 11). How Does PFAS Contamination Impact the Environment? Retrieved from [Link]

-

United States Environmental Protection Agency. (2025, November 5). Our Current Understanding of the Human Health and Environmental Risks of PFAS. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). All eyes on semifluorinated alkanes: a comprehensive review of the influence of semifluorinated alkane eyedrops on tear film stabilization and drug delivery in dry eye disease. Retrieved from [Link]

-

ITRC. (n.d.). Fate and Transport of Per- and Polyfluoroalkyl Substances (PFAS). Retrieved from [Link]

-

Assessment of the possible toxic effect of a semifluorinated alkane on Vero cell culture. (n.d.). Retrieved from [Link]

-

Tsagogiorgas, C., & Otto, M. (2023). Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications. Pharmaceutics, 15(4), 1211. Retrieved from [Link]

-

Tsagogiorgas, C., & Otto, M. (2023). Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications. Pharmaceutics, 15(4), 1211. Retrieved from [Link]

-

European Environment Agency. (n.d.). Fluorinated polymers in a low carbon, circular and toxic-free economy Technical report. Retrieved from [Link]

-

Meinert, H., & Roy, T. (2000). Semifluorinated alkanes A new class of compounds with outstanding properties for use in ophthalmology. European Journal of Ophthalmology, 10(3), 189-197. Retrieved from [Link]

-

Dutescu, R. M., Panfil, C., Merkel, O. M., & Schrage, N. (2014). Semifluorinated alkanes as a liquid drug carrier system for topical ocular drug delivery. European Journal of Pharmaceutics and Biopharmaceutics, 88(1), 123–128. Retrieved from [Link]

-

Oliaei, F., Kriens, D., & Weber, R. (2016). Environmental fate and effects of poly-and perfluoroalkyl substances (PFAS). ResearchGate. Retrieved from [Link]

-

Meinert, H., & Roy, T. (2000). Semifluorinated alkanes--a new class of compounds with outstanding properties for use in ophthalmology. SciSpace. Retrieved from [Link]

-

Rotterdam Convention. (2022, August 23). UNEP-FAO-RC-DGD-GUID-IndicativeList-PFOA-2022.En.pdf. Retrieved from [Link]

-

Cousins, I. T., DeWitt, J. C., Glüge, J., Goldenman, G., Herzke, D., Lohmann, R., ... & Wang, Z. (2021). Environmental Sources, Chemistry, Fate, and Transport of Per‐and Polyfluoroalkyl Substances: State of the Science, Key Knowledge Gaps, and Recommendations Presented at the August 2019 SETAC Focus Topic Meeting. Environmental Toxicology and Chemistry, 40(12), 3234-3260. Retrieved from [Link]

-

Stockholm Convention. (n.d.). UNEP-POPS-POPRC.17-INF-14-Add.1.English.pdf. Retrieved from [Link]

-

CONCAWE. (2014, June 23). Environmental fate and effects of poly- and perfluoroalkyl substances (PFAS). Retrieved from [Link]

-

Helal, M. A., & Al-Ghamdi, H. (2022). An Overview of Per- and Polyfluoroalkyl Substances (PFAS) in the Environment: Source, Fate, Risk and Regulations. Water, 14(19), 3090. Retrieved from [Link]

-

Stockholm Convention. (2024, October 16). Table 1. Subs.covered. Retrieved from [Link]

- Google Patents. (n.d.). CN115703693A - Novel synthesis method of perfluorohexyl n-octane.

-

AEM. (n.d.). AEM PFAS List. Retrieved from [Link]

-

Fluoropharm. (n.d.). 117146-18-6 | this compound. Retrieved from [Link]

-

Agarwal, P., et al. (2024, November 11). Semifluorinated alkanes in dry eye disease. Optometry Times. Retrieved from [Link]

-

PubChem. (n.d.). 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluorotetracosane. Retrieved from [Link]

-

Tsagogiorgas, C., & Otto, M. (2023). Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications. MDPI. Retrieved from [Link]

-

Franko, M., & Galić, N. (2012). New Analytical Methods Developed for Determination of Perfluorinated Surfactants in Waters and Wastes. Croatica Chemica Acta, 85(4). Retrieved from [Link]

-

Khan, M. A., et al. (2025). Physicochemical Properties, Phenolic Acids Profile, and Vitamin Content of Quinoa-Enriched Biscuits. PubMed. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluorotetracosane | C24H33F17 | CID 2782212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. eionet.europa.eu [eionet.europa.eu]

- 4. pic.int [pic.int]

- 5. chm.pops.int [chm.pops.int]

- 6. chm.pops.int [chm.pops.int]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Semifluorinated alkanes as a liquid drug carrier system for topical ocular drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. What are the impacts of PFAS polymers on our health and the environment? | Press releases | European Environment Agency (EEA) [eea.europa.eu]

- 16. Environmental and Health Impacts of PFAS | | Wisconsin DNR [dnr.wisconsin.gov]

- 17. 2etc.com [2etc.com]

- 18. trccompanies.com [trccompanies.com]

- 19. epa.gov [epa.gov]

- 20. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 21. researchgate.net [researchgate.net]

- 22. Environmental Sources, Chemistry, Fate, and Transport of Per‐ and Polyfluoroalkyl Substances: State of the Science, Key Knowledge Gaps, and Recommendations Presented at the August 2019 SETAC Focus Topic Meeting - PMC [pmc.ncbi.nlm.nih.gov]

- 23. An Overview of Per- and Polyfluoroalkyl Substances (PFAS) in the Environment: Source, Fate, Risk and Regulations [mdpi.com]

- 24. Trace analytical methods for semifluorinated n-alkanes in snow, soil, and air - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. synquestlabs.com [synquestlabs.com]

An In-depth Technical Guide to the Safe Handling of 1-(Perfluoro-n-octyl)hexadecane

Foreword: A Proactive Stance on Chemical Safety

In the landscape of modern research and development, the introduction of novel chemical entities necessitates a parallel evolution in our safety and handling protocols. 1-(Perfluoro-n-octyl)hexadecane, a semifluorinated alkane, represents such a compound. Its unique molecular structure, comprising a perfluorinated segment and a hydrocarbon segment, imparts properties valuable in applications like drug delivery systems and specialty coatings.[1] However, this structure also places it within the broader class of Per- and Polyfluoroalkyl Substances (PFAS), a group under intense scrutiny for its environmental persistence. This guide is constructed not as a mere list of procedural steps, but as a self-validating system of protocols grounded in the principles of chemical causality and risk mitigation. Our objective is to empower the researcher with the knowledge to handle this compound responsibly, ensuring both personal safety and environmental stewardship.

Section 1: Chemical Identity and Physicochemical Properties

This compound is a saturated alkane characterized by a C8 perfluorinated chain attached to a C16 hydrocarbon chain. This amphiphobic nature dictates its physical behavior and interactions. Understanding these properties is the foundation for anticipating its behavior in experimental settings and implementing appropriate safety controls.

| Property | Value | Source |

| IUPAC Name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorotetracosane | PubChem[2] |

| CAS Number | 117146-18-6 | Fluoropharm[3], PubChem[2] |

| Molecular Formula | C24H33F17 | Fluoropharm[3], PubChem[2] |

| Molecular Weight | 644.5 g/mol | PubChem[2] |

| Appearance | Data not available; related compounds are typically colorless liquids or solids. | General Knowledge |

| Boiling Point | Data not available for this specific compound. | |

| Melting Point | Data not available for this specific compound. | |

| Solubility | Expected to have low solubility in water and hydrocarbon solvents. | General Knowledge |

| Synonyms | This compound, F(CF2)8(CH2)16H | PubChem[2] |

Note: The absence of extensive experimental data for this specific molecule necessitates a cautious approach, relying on data from structurally similar compounds and the known behavior of the PFAS class.

Section 2: Hazard Identification and Toxicological Profile

While no specific toxicological studies for this compound are readily available, a hazard assessment can be extrapolated from data on similar semifluorinated alkanes and the broader PFAS category. The primary routes of exposure in a laboratory setting are inhalation, dermal contact, and accidental ingestion.

2.1 Immediate Health Hazards (Acute Effects)

Based on safety data for analogous compounds like 1-(perfluoro-n-octyl)decane and perfluorohexyloctane, the following acute hazards should be anticipated[4][5]:

-

Skin Irritation: Causes skin irritation.[4][5] Prolonged or repeated exposure may lead to dryness or cracking.

-

Respiratory Irritation: May cause respiratory irritation if mists or aerosols are inhaled.[4][5]

-